4-Chloro-1-benzofuran-3-carboxylic acid
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Overview
Description
4-Chloro-1-benzofuran-3-carboxylic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the 4-position and a carboxylic acid group at the 3-position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-benzofuran-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency of the synthesis process . This method allows for rapid heating and controlled reaction conditions, leading to improved yields and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The benzofuran ring can undergo oxidation to form quinone derivatives or reduction to form dihydrobenzofuran derivatives.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Esterification and Amidation: Catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC) can facilitate these reactions.
Major Products Formed
Substitution Products: Various substituted benzofuran derivatives.
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydrobenzofuran derivatives.
Esterification and Amidation Products: Esters and amides of this compound.
Scientific Research Applications
4-Chloro-1-benzofuran-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Biological Studies: Used in research to study the biological activities of benzofuran derivatives, including their effects on various cell lines and pathogens.
Chemical Research: Utilized in the development of new synthetic methodologies and the study of reaction mechanisms involving benzofuran derivatives.
Industrial Applications: Employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-1-benzofuran-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The benzofuran ring system can intercalate with DNA or inhibit enzyme activity, leading to various biological effects . The presence of the chlorine atom and carboxylic acid group can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: This compound has similar structural features but with an amino group at the 4-position and a chloro group at the 5-position.
Benzofuran-2-carboxylic acid: Lacks the chlorine substituent but shares the benzofuran core structure.
4-Chloro-2-benzofuran-3-carboxylic acid: Similar structure with the chlorine atom at a different position.
Uniqueness
4-Chloro-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 4-position and the carboxylic acid group at the 3-position provides distinct properties that can be exploited in various applications.
Properties
Molecular Formula |
C9H5ClO3 |
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Molecular Weight |
196.58 g/mol |
IUPAC Name |
4-chloro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C9H5ClO3/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-4H,(H,11,12) |
InChI Key |
VPBGLGZACGMRBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CO2)C(=O)O |
Origin of Product |
United States |
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